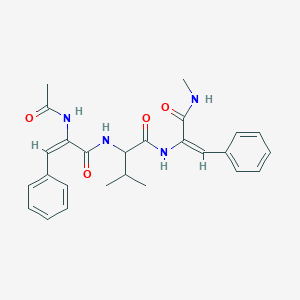

Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide is a synthetic peptide compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with specific molecular targets, making it a subject of interest for researchers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The amino acids are activated using reagents such as HBTU or DIC and then coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used as reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids.

Aplicaciones Científicas De Investigación

Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide has several scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and modification.

Biology: The compound is used to investigate protein-protein interactions and enzyme-substrate relationships.

Medicine: Researchers explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as a standard in analytical techniques.

Mecanismo De Acción

The mechanism of action of Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate enzymes involved in signal transduction, leading to changes in cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide analogs: These compounds have similar structures but with slight modifications in amino acid residues.

Other synthetic peptides: Peptides like this compound but with different sequences or modifications.

Uniqueness

This compound is unique due to its specific sequence and structural features, which confer distinct biological activities. Its ability to interact with particular molecular targets sets it apart from other peptides and makes it valuable for research and potential therapeutic applications.

Actividad Biológica

Overview of Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide

This compound is a synthetic peptide that incorporates amino acids known for their roles in various biological processes. The compound's structure suggests potential interactions with biological systems, particularly in modulating pathways related to neuropeptides, hormones, and signaling molecules.

Chemical Structure and Properties

- Chemical Formula : C₁₉H₂₃N₃O₄

- Molecular Weight : 357.41 g/mol

- Functional Groups : The acetyl group enhances membrane permeability, while the presence of dehydrophenylalanine may influence structural conformation and receptor binding.

- Neurotransmitter Modulation : Peptides similar to this compound often interact with neurotransmitter systems, potentially affecting mood and cognition.

- Receptor Binding : The structure may allow for binding with specific receptors (e.g., opioid or neuropeptide receptors), influencing pain pathways or stress responses.

- Cell Signaling : Peptides can act as signaling molecules, initiating cascades that lead to physiological responses such as inflammation or immune modulation.

In Vitro Studies

- Cell Line Studies : Research has shown that peptides with similar structures can modulate cell lines associated with neuronal activity, suggesting a role in neuroprotection or neurogenesis.

- Binding Affinity : Studies indicate that modifications in peptide structure can significantly alter binding affinity to target receptors, which is crucial for therapeutic applications.

In Vivo Studies

- Animal Models : Animal studies have demonstrated that peptides can exhibit analgesic properties when administered, highlighting their potential for pain management.

- Behavioral Assessments : Behavioral assays in rodents have shown changes in anxiety-like behaviors following treatment with similar peptide compounds.

Case Studies

- Case Study 1 : A study involving a peptide analog demonstrated significant reductions in inflammatory markers in an arthritis model, suggesting potential applications in inflammatory diseases.

- Case Study 2 : Another research project focused on a related compound showed improvements in cognitive function in aged mice, indicating possible benefits for neurodegenerative conditions.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neurotransmitter Modulation | Increased serotonin levels | |

| Analgesic Properties | Pain reduction in animal models | |

| Anti-inflammatory | Decreased cytokine production | |

| Cognitive Enhancement | Improved memory performance |

Propiedades

IUPAC Name |

2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-methyl-N-[(E)-3-(methylamino)-3-oxo-1-phenylprop-1-en-2-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O4/c1-17(2)23(26(34)29-21(24(32)27-4)15-19-11-7-5-8-12-19)30-25(33)22(28-18(3)31)16-20-13-9-6-10-14-20/h5-17,23H,1-4H3,(H,27,32)(H,28,31)(H,29,34)(H,30,33)/b21-15+,22-16+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJUEYNHTGLKET-YHARCJFQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(=CC1=CC=CC=C1)C(=O)NC)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NC)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139424-39-8 |

Source

|

| Record name | Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139424398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.